
5,12-Naphthacenedione, 7,8,9,10-tetrahydro-8-acetyl-1-methoxy-10-(3-oxiranylpropoxy)-6,8,11-trihydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,12-Naphthacenedione, 7,8,9,10-tetrahydro-8-acetyl-1-methoxy-10-(3-oxiranylpropoxy)-6,8,11-trihydroxy- is a complex organic compound that belongs to the class of naphthacenediones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the naphthacenedione core, followed by the introduction of various functional groups. Common synthetic routes may include:
Cyclization reactions: to form the naphthacenedione core.
Acetylation: to introduce the acetyl group.
Methoxylation: to add the methoxy group.
Epoxidation: to form the oxiranyl group.
Hydroxylation: to introduce hydroxyl groups.
Industrial Production Methods
Industrial production of such complex compounds often involves optimized reaction conditions to maximize yield and purity. This may include:
Catalysts: to accelerate reactions.
Temperature control: to ensure optimal reaction rates.
Purification techniques: such as chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: like sodium borohydride or lithium aluminum hydride.
Substitution reagents: including halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: may yield ketones or aldehydes.
Reduction: may produce alcohols.
Substitution: can result in various substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions.
Biology
In biology, it may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicine, similar compounds are often explored for their therapeutic potential, including their use as antibiotics or anticancer agents.
Industry
In industry, such compounds can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example:
Binding to enzymes: to inhibit their activity.
Interacting with DNA: to interfere with replication or transcription.
Modulating signaling pathways: to alter cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Doxorubicin: A well-known anticancer agent with a similar naphthacenedione core.
Mitoxantrone: Another anticancer drug with structural similarities.
Uniqueness
This compound’s unique combination of functional groups and structural features distinguishes it from other similar compounds. Its specific reactivity and biological activities make it a valuable subject of study.
Propriétés
Numéro CAS |
100922-65-4 |
|---|---|
Formule moléculaire |
C26H26O9 |
Poids moléculaire |
482.5 g/mol |
Nom IUPAC |
9-acetyl-6,9,11-trihydroxy-4-methoxy-7-[3-(oxiran-2-yl)propoxy]-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C26H26O9/c1-12(27)26(32)9-15-19(17(10-26)34-8-4-5-13-11-35-13)25(31)21-20(23(15)29)22(28)14-6-3-7-16(33-2)18(14)24(21)30/h3,6-7,13,17,29,31-32H,4-5,8-11H2,1-2H3 |
Clé InChI |
HKWKZNOKEPAVMF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OCCCC5CO5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




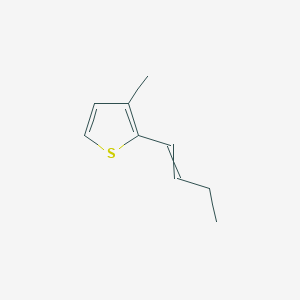
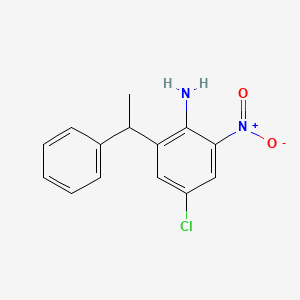
![Furo[2,3-b]pyridine, 6-phenyl-](/img/structure/B14323746.png)


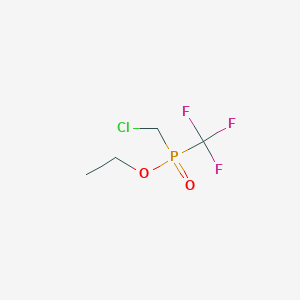
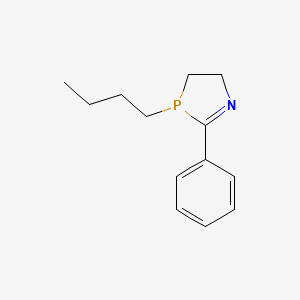
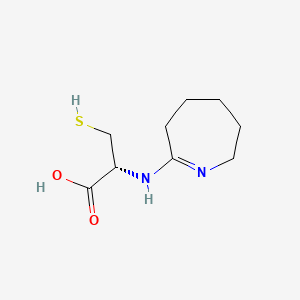
![2-[(Phenylsulfanyl)methyl]oxane](/img/structure/B14323781.png)

![2-[(4-Bromophenyl)methyl]-5-nitro-1,3-benzoxazole](/img/structure/B14323801.png)

